molecular formula C14H12N6O2S B2552571 2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396680-24-2

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2552571
CAS No.: 1396680-24-2
M. Wt: 328.35
InChI Key: AHDMQJGCWIIBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-(thiophen-2-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N6O2S and its molecular weight is 328.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized through various chemical reactions, involving the condensation of thiophene carboxamide with different reagents. The synthetic routes are carefully designed to introduce specific functional groups, aiming to explore their biological activities. Characterization of these compounds involves advanced analytical techniques, including IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, ensuring the precise determination of their chemical structures (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Activities

  • Research on thiophene derivatives, including those similar to the compound of interest, has shown promising antimicrobial and anticancer properties. These compounds have been evaluated against a variety of bacterial and fungal species, as well as cancer cell lines, revealing significant biological activities. The antimicrobial and anticancer activities are attributed to the presence of the tetrazole and thiophene moieties, which are known to interact with biological targets in specific ways (Atta & Abdel‐Latif, 2021).

Anti-inflammatory and Analgesic Properties

  • The compound's framework serves as a precursor for the development of derivatives with potent anti-inflammatory and analgesic effects. By modifying the thiophene core and introducing various substituents, researchers aim to enhance the compound's efficacy in modulating inflammatory responses and pain perception. These studies are crucial for the discovery of new therapeutic agents that can offer improved safety and effectiveness (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking Studies

  • Molecular docking studies have been employed to predict the interaction between thiophene derivatives and biological targets, providing insights into their mechanism of action. These computational analyses help in understanding how modifications in the compound's structure can influence its binding affinity and specificity towards certain enzymes or receptors involved in disease pathways (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Properties

IUPAC Name

2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c15-13(22)14-17-19-20(18-14)10-5-3-9(4-6-10)16-12(21)8-11-2-1-7-23-11/h1-7H,8H2,(H2,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDMQJGCWIIBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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